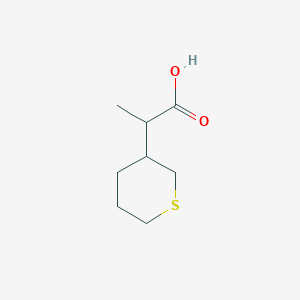

2-(Thian-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17633127

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2S |

|---|---|

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | 2-(thian-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H14O2S/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10) |

| Standard InChI Key | LGSUFDYCUQIUGE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCCSC1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-(thian-3-yl)propanoic acid, with a molecular formula of and a molecular weight of 174.26 g/mol . The thiane ring adopts a chair conformation, with the sulfur atom occupying an axial or equatorial position depending on substituent effects. The propanoic acid side chain introduces a chiral center at the second carbon when synthesized in an enantiomerically pure form, as seen in its (2R) configuration .

Table 1: Key Structural and Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 174.26 g/mol | |

| SMILES Notation | ||

| InChI Key | LGSUFDYCUQIUGE-ULUSZKPHSA-N | |

| Chirality | (2R) configuration (if resolved) |

Stereochemical Considerations

Racemization risks during synthesis are mitigated by optimized hydrolysis conditions. For example, heating the ethyl ester precursor in 8:1 acetic acid/mineral acid at 50–118°C for 5–10 hours preserves enantiomeric purity (>97.7% S-enantiomer) . Competing elimination reactions, which generate α,β-unsaturated esters, are suppressed by maintaining temperatures below 60°C .

Synthesis and Reaction Pathways

Industrial-Scale Production

The synthesis involves two critical steps:

-

Alkylation of Thiane Derivatives: A tosylated thiane intermediate reacts with a propanoate ester in formamide or ethereal solvents at 41–60°C for 2–4 hours, achieving yields >80% .

-

Acid Hydrolysis: The ester intermediate undergoes hydrolysis in a homogeneous mixture of acetic acid and hydrochloric acid to prevent regioisomer formation .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Tosylate, formamide, 41–60°C, 2–4 hrs | Ethyl 2-(thian-3-yl)propanoate |

| Hydrolysis | 8:1 AcOH/HCl, 50–118°C, 5–10 hrs | 2-(Thian-3-yl)propanoic acid |

Side Reactions and Mitigation

Elevated temperatures (>60°C) promote elimination, forming α,β-unsaturated esters. These byproducts undergo 1,4-addition with thiol nucleophiles, leading to racemization . Solvent selection (e.g., ethyl acetate over polar aprotic solvents) and controlled distillation during workup minimize these issues .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy:

Applications in Drug Discovery

Role in Sulfonamide Synthesis

2-(Thian-3-yl)propanoic acid serves as a precursor to 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, a potent carbonic anhydrase inhibitor . The thiane ring enhances metabolic stability compared to aromatic analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume